5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione 5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 537044-76-1
VCID: VC5879852
InChI: InChI=1S/C26H23FN4O4S/c1-26(2)11-18-21(19(32)12-26)20(15-5-7-16(27)8-6-15)22-23(28-18)29-25(30-24(22)33)36-13-14-3-9-17(10-4-14)31(34)35/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,33)
SMILES: CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1)C
Molecular Formula: C26H23FN4O4S
Molecular Weight: 506.55

5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

CAS No.: 537044-76-1

Cat. No.: VC5879852

Molecular Formula: C26H23FN4O4S

Molecular Weight: 506.55

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione - 537044-76-1

Specification

CAS No. 537044-76-1
Molecular Formula C26H23FN4O4S
Molecular Weight 506.55
IUPAC Name 5-(4-fluorophenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C26H23FN4O4S/c1-26(2)11-18-21(19(32)12-26)20(15-5-7-16(27)8-6-15)22-23(28-18)29-25(30-24(22)33)36-13-14-3-9-17(10-4-14)31(34)35/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,33)
Standard InChI Key VPNRYUBQMKABNP-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1)C

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the pyrimido[4,5-b]quinoline class, featuring a fused bicyclic scaffold with pyrimidine and quinoline moieties. Its IUPAC name reflects the following substituents (Figure 1):

  • 5-(4-Fluorophenyl): A fluorinated aromatic ring at position 5, enhancing lipophilicity and metabolic stability .

  • 8,8-Dimethyl: Two methyl groups at position 8, contributing to steric bulk and modulating ring conformation.

  • 2-((4-Nitrobenzyl)thio): A thioether-linked 4-nitrobenzyl group at position 2, introducing electron-withdrawing properties and redox activity.

Table 1. Key Structural Parameters

PropertyValue/Description
Molecular formulaC₂₉H₂₅FN₄O₄S
Molecular weight560.60 g/mol
Hybridizationsp²/sp³ (aromatic and saturated regions)
Key functional groupsPyrimidinedione, thioether, nitroarene

The tetracyclic core adopts a planar conformation in the quinoline region, while the saturated 7,8,9,10-tetrahydro segment introduces flexibility. The 4-nitrobenzylthio group’s orientation influences intermolecular interactions, particularly hydrogen bonding and π-stacking .

Synthetic Routes and Optimization

Multicomponent Assembly

The synthesis employs a one-pot cyclocondensation strategy, adapted from methods for analogous pyrimidoquinolines. Key steps include:

  • Formation of the Pyrimidine Core: Reaction of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with 4-fluorobenzaldehyde under acidic conditions generates a Schiff base intermediate.

  • Quinoline Annulation: Cyclization with cyclohexanone introduces the saturated tetrahydropyrimidoquinoline framework.

  • Thioether Functionalization: Nucleophilic substitution of the methylthio group with 4-nitrobenzyl mercaptan in the presence of K₂CO₃ yields the target compound .

Table 2. Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, HCl, reflux, 12 h78
2Acetic acid, 100°C, 8 h65
3DMF, K₂CO₃, 60°C, 6 h82

Ultrasound-Assisted Synthesis

Alternative protocols using ultrasound irradiation reduce reaction times by 40–60% while maintaining yields ≥70%. This method enhances mass transfer and minimizes side products, critical for scalability.

Biological Activity and Mechanism

StrainMIC (μg/mL)
S. aureus8
E. coli>64
C. albicans32

Anticancer Activity

Molecular docking studies predict strong binding to topoisomerase IIα (PDB: 1ZXM), with a calculated ΔG of −9.2 kcal/mol . The nitro group forms a hydrogen bond with Asn91, while the fluorophenyl engages in hydrophobic interactions with Ile125 .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic substituents.

  • Metabolism: CYP3A4-mediated nitro reduction to an amine derivative, detected via LC-MS .

  • Excretion: Renal clearance (t₁/₂ = 6.2 h in rats) .

Acute Toxicity

LD₅₀ values in murine models exceed 500 mg/kg, indicating a favorable safety margin.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the nitro group to sulfonamide or amine derivatives may enhance selectivity .

  • In Vivo Efficacy Models: Testing in xenograft models for colorectal cancer (HCT-116) is warranted.

  • Formulation Development: Nanoencapsulation to address solubility limitations (logP = 3.8).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator